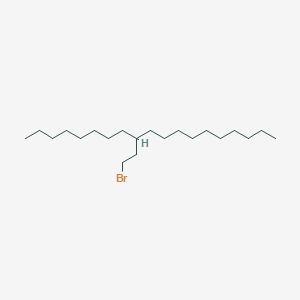
9-(2-Bromoethyl)nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Bromoethyl)nonadecane is an organic compound with the molecular formula C21H43Br It is a long-chain alkyl bromide, characterized by the presence of a bromine atom attached to the second carbon of the ethyl group, which is itself attached to the ninth carbon of the nonadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromoethyl)nonadecane typically involves the reaction of nonadecane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate alkyl bromide, which then undergoes substitution to yield the final product. Common catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromoethyl)nonadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, and thiols, to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed depending on the reaction conditions.
Scientific Research Applications
9-(2-Bromoethyl)nonadecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the fabrication of organic electronic devices, such as transistors and diodes, due to its ability to form stable thin films.
Industrial Chemistry: It is used as a surfactant and emulsifying agent in various industrial processes.
Biological Research: The compound is used in the study of lipid membranes and their interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 9-(2-Bromoethyl)nonadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be readily replaced by various nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. Additionally, its long alkyl chain allows it to interact with lipid membranes, making it useful in studies of membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
Similar Compounds
Nonadecane: A straight-chain alkane with the formula C19H40. It lacks the bromine substituent and is less reactive in nucleophilic substitution reactions.
1-Bromohexadecane: A shorter-chain alkyl bromide with the formula C16H33Br. It is similar in reactivity but has different physical properties due to its shorter chain length.
2-Bromoheptadecane: Another long-chain alkyl bromide with the formula C17H35Br.
Uniqueness
9-(2-Bromoethyl)nonadecane is unique due to the specific position of the bromine atom on the ethyl group, which provides distinct reactivity compared to other alkyl bromides. Its long alkyl chain also imparts unique physical properties, such as higher boiling and melting points, making it suitable for specific applications in materials science and industrial chemistry .
Properties
Molecular Formula |
C21H43Br |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
9-(2-bromoethyl)nonadecane |
InChI |
InChI=1S/C21H43Br/c1-3-5-7-9-11-12-14-16-18-21(19-20-22)17-15-13-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
IEYDYLNMWKTJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


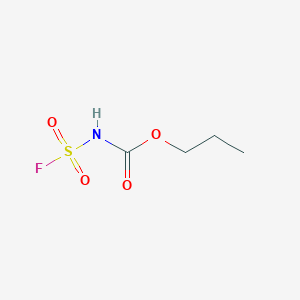
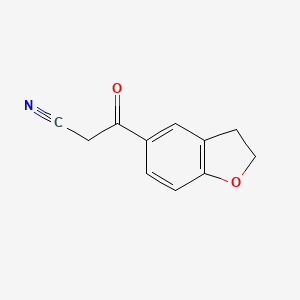
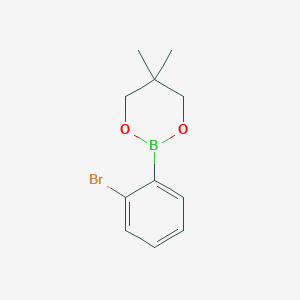
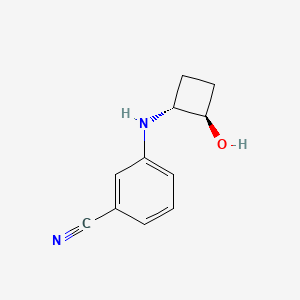
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
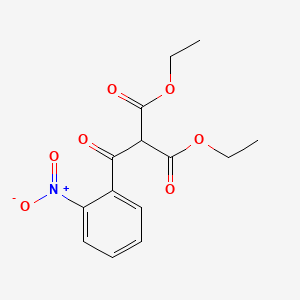
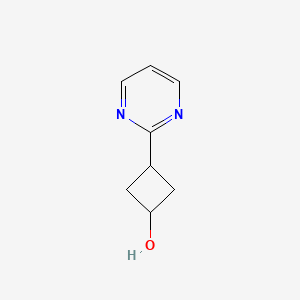
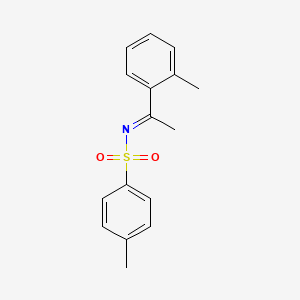
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
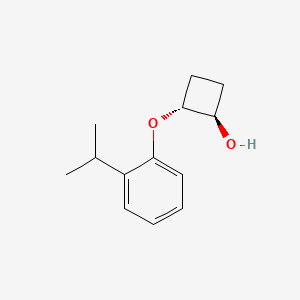
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
